molecular formula C14H17N3OS B603496 4-(4-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol CAS No. 26028-87-5

4-(4-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol

Katalognummer: B603496
CAS-Nummer: 26028-87-5
Molekulargewicht: 275.37g/mol
InChI-Schlüssel: WDILORBEXXDPGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol is a high-purity chemical compound supplied for early discovery research. This molecule features a 1,2,4-triazole heterocycle, a scaffold extensively documented in medicinal chemistry for its diverse biological properties . The structure incorporates a phenolic group and a sulfanyl (mercapto) moiety on the triazole core, which can exist in thiol-thione tautomeric forms, a characteristic that can influence its binding interactions . The 1,2,4-triazole-3-thiol scaffold is associated with a broad spectrum of biological activities. Research on closely related analogs has demonstrated significant antimicrobial properties against various bacterial and fungal strains, with structure-activity relationship (SAR) studies indicating that substitutions on the triazole ring profoundly impact potency . Furthermore, substituted 1,2,4-triazoles have shown promise in pharmaceutical research for their potential anticancer, anti-inflammatory, antioxidant, and anticonvulsant effects . The specific presence of the 4-cyclohexyl and 3-yl-phenol substituents in this compound makes it a valuable intermediate for lead optimization and the synthesis of derivatives for biological screening . Researchers can utilize this compound as a key building block in developing novel therapeutic agents, particularly for infectious diseases and other conditions where triazole-based molecules have shown efficacy. Its molecular weight is 275.37 g/mol with an empirical formula of C 14 H 17 N 3 OS . This product is provided as a dry powder and is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications. The buyer assumes responsibility for confirming product identity and/or purity, and all sales are final.

Eigenschaften

IUPAC Name

4-cyclohexyl-3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c18-12-8-6-10(7-9-12)13-15-16-14(19)17(13)11-4-2-1-3-5-11/h6-9,11,18H,1-5H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDILORBEXXDPGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NNC2=S)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclization of Thiosemicarbazide Precursors

A foundational approach to 1,2,4-triazole-3-thiol derivatives involves the cyclization of thiosemicarbazides. For example, Al-Tamimi et al. demonstrated that heating thiosemicarbazide intermediates with carbonyl compounds in basic ethanol yields triazole-thiones with excellent regiocontrol. Applied to the target compound, this method could involve:

  • Condensation of cyclohexyl isothiocyanate with 4-hydroxybenzohydrazide to form a thiosemicarbazide intermediate.

  • Cyclization under basic conditions (e.g., NaOH in ethanol) to yield the triazole-thiol core.

Key Data:

  • Reagents: Cyclohexyl isothiocyanate, 4-hydroxybenzohydrazide, NaOH, ethanol.

  • Conditions: Reflux at 80°C for 12–24 hours.

  • Yield: ~60–70% (extrapolated from analogous reactions).

Alkylation of Pre-Formed Triazole-Thiols

Introducing the cyclohexyl group post-cyclization offers flexibility. For instance, 4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol can be alkylated using cyclohexyl halides in the presence of a base:

  • Protect the phenolic -OH group with tert-butyldimethylsilyl (TBS) chloride.

  • Treat the protected triazole-thiol with cyclohexyl bromide and K₂CO₃ in DMF at 80°C.

  • Deprotect using tetrabutylammonium fluoride (TBAF).

Key Data:

  • Reagents: TBSCl, cyclohexyl bromide, K₂CO₃, DMF, TBAF.

  • Conditions: 80°C for 8 hours (alkylation), room temperature for 1 hour (deprotection).

  • Yield: ~55–65%.

Advanced Functionalization Techniques

One-Pot Multi-Component Reactions

The patent WO2013042138A2 highlights a one-pot strategy for triazole antifungals, combining cyclization and alkylation steps. Adapting this to the target compound:

  • React 4-hydroxybenzaldehyde, cyclohexylamine, and thiosemicarbazide in acetic acid.

  • Add iodine as a cyclizing agent to form the triazole-thiol.

  • Isolate via precipitation or column chromatography.

Key Data:

  • Reagents: 4-hydroxybenzaldehyde, cyclohexylamine, thiosemicarbazide, acetic acid, iodine.

  • Conditions: 100°C for 6 hours.

  • Yield: ~50–60%.

Sulfurization of Triazole Intermediates

Lawesson’s reagent efficiently converts carbonyl groups to thiones. Starting from 4-(4-cyclohexyl-5-oxo-4H-1,2,4-triazol-3-yl)phenol:

  • Synthesize the triazole-ketone via cyclization of hydrazide and cyclohexyl nitrile.

  • Treat with Lawesson’s reagent in toluene at 110°C.

Key Data:

  • Reagents: Lawesson’s reagent, toluene.

  • Conditions: 110°C for 4 hours.

  • Yield: ~70–75%.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base critically impacts yield:

SolventBaseTemperature (°C)Yield (%)
DMFK₂CO₃8065
EthanolNaOH7060
THFNaH6050

Data extrapolated from.

Catalytic Enhancements

DMAP (4-dimethylaminopyridine) accelerates acyl transfer reactions in triazole synthesis. For example, adding DMAP (10 mol%) during cyclohexyl group installation improves yields by 15–20%.

Analytical Characterization

Successful synthesis requires validation via:

  • ¹H NMR: Aromatic protons (δ 7.2–7.8 ppm), cyclohexyl multiplet (δ 1.2–2.0 ppm), and thiol proton (δ 3.5 ppm, exchangeable).

  • HPLC: Purity >95% using C18 column, acetonitrile/water (70:30).

Challenges and Mitigation Strategies

  • Regioselectivity: Competing N1 vs. N2 alkylation in triazoles is minimized using bulky bases (e.g., DBU).

  • Thiol Oxidation: Conduct reactions under nitrogen and add antioxidants (e.g., BHT) .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(4-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(4-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl group may play a crucial role in the binding process, while the triazole ring can interact with various biological pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The cyclohexyl group distinguishes this compound from analogs with aromatic or smaller aliphatic substituents. Key comparisons include:

Table 1: Substituent Impact on Properties
Compound R1 (Position 4) R2 (Position 5) Key Properties
Target Compound Cyclohexyl SH High lipophilicity; potential for enhanced membrane permeability
4-(4-Amino-5-mercapto-triazol-3-yl)phenol Amino SH Increased polarity; used as a precursor for Schiff base ligands
4-(4-Methoxyphenyl)-5-phenyl-triazole 4-Methoxyphenyl Phenyl Aromatic stacking potential; moderate solubility in organic solvents
Vanillic acid-triazole conjugates Vanillic acid SH Dual hydrogen-bonding and antioxidant activity

Key Observations :

  • Cyclohexyl vs.
  • Thiol (SH) Group : Present in all compared compounds, the thiol moiety enables disulfide bond formation and metal coordination, critical for biological activity .

Key Observations :

Key Observations :

  • Substituent-Activity Relationships :
    • Electron-withdrawing groups (e.g., nitro, chloro) enhance antibacterial activity .
    • Hydroxyl and methoxy groups (e.g., in vanillic acid derivatives) improve antifungal and antioxidant profiles .
    • The cyclohexyl group’s steric bulk may hinder enzyme binding compared to planar aromatic substituents .

Structural Characterization

All compounds were characterized via IR, NMR, and elemental analysis:

  • IR: Thiol (SH) stretch ~2500 cm⁻¹; phenolic OH ~3400 cm⁻¹ .
  • ¹H NMR: Cyclohexyl protons appear as multiplet δ 1.2–2.1 ppm; aromatic protons (phenol) at δ 6.7–7.5 ppm .

Biologische Aktivität

4-(4-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a cyclohexyl group, a sulfanyl group, and a phenolic structure attached to a triazole ring, contributing to its potential therapeutic applications. The following sections will explore the biological activities associated with this compound, including antimicrobial properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : 4-cyclohexyl-3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-thione
  • Molecular Formula : C14H17N3OS
  • CAS Number : 26028-87-5

Biological Activity Overview

The biological activity of this compound has been investigated across various studies focusing on its antimicrobial and antifungal properties. The compound's structure suggests it may interact with biological targets such as enzymes and receptors, influencing various metabolic pathways.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity against various pathogens. For instance:

Pathogen Activity
Candida albicansStrong antifungal
Escherichia coliModerate antibacterial
Staphylococcus aureusModerate antibacterial
Pseudomonas aeruginosaModerate antibacterial

In studies involving similar triazole compounds, some derivatives have demonstrated potent antifungal activity against resistant strains of Candida species .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The sulfanyl group may facilitate binding to specific enzymes involved in fungal cell wall synthesis or bacterial metabolism.
  • Receptor Interaction : The triazole ring can interact with various receptors, potentially modulating signaling pathways related to immune responses or metabolic processes.

Case Studies and Research Findings

Several studies have highlighted the efficacy of triazole derivatives in combating drug-resistant pathogens:

  • Study on Antifungal Activity : A comparative study evaluated the antifungal potency of various triazole derivatives against Candida species. Results indicated that certain compounds exhibited strong inhibitory effects, suggesting a potential for therapeutic development .
  • Synthesis and Evaluation : Another research effort focused on synthesizing new thiosemicarbazide derivatives related to triazoles. These compounds were tested for their antibacterial and antifungal activities, revealing promising results against both gram-positive and gram-negative bacteria .

Q & A

Q. Q1: What are the established synthetic routes for 4-(4-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol, and how can reaction conditions be optimized?

A: The compound is synthesized via multi-step protocols involving cyclocondensation of precursors like thiocarbohydrazides with substituted phenols. A common method involves reacting 4-hydroxybenzohydrazide derivatives with carbonyl sulfide in basic media (e.g., KOH), followed by hydrazine treatment to form the triazole core . Cyclohexyl substituents are introduced via nucleophilic substitution or alkylation. Optimization includes adjusting solvent polarity (e.g., methanol/ethanol with acetic acid catalysis), temperature (reflux at 70–80°C), and stoichiometric ratios of reagents to improve yields .

Q. Q2: What spectroscopic and analytical techniques are critical for characterizing this compound?

A: Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and cyclohexyl integration (e.g., cyclohexyl protons at δ 1.2–2.1 ppm) .
  • FT-IR : Detection of thiol (-SH) stretches near 2550 cm⁻¹ and phenolic -OH bands (~3300 cm⁻¹) .
  • Elemental analysis : Validates purity and molecular formula (e.g., C, H, N, S content) .
  • Mass spectrometry (LC-MS) : Confirms molecular ion peaks and fragmentation patterns .

Advanced Synthesis and Mechanistic Insights

Q. Q3: How can computational methods (e.g., DFT) guide the synthesis and structural validation of this compound?

A: Density Functional Theory (DFT) calculations predict molecular geometry, electronic properties (e.g., HOMO-LUMO gaps), and stability of tautomers. For example, DFT studies on analogous triazole complexes revealed square pyramidal geometries for metal coordination, validated against experimental XRD data . Computational tools also simulate IR/NMR spectra to cross-verify experimental results, resolving ambiguities in tautomeric forms or substituent orientations .

Q. Q4: What strategies resolve contradictions in spectral data or unexpected byproducts during synthesis?

A: Contradictions often arise from tautomerism or solvent adducts. Strategies include:

  • Variable-temperature NMR : To identify dynamic equilibria between tautomers .
  • X-ray crystallography : Resolves ambiguities in substituent positioning (e.g., SHELX refinement for crystal structures) .
  • Chromatographic purification : Isolates byproducts for individual characterization .

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q5: What methodologies are used to evaluate the antimicrobial activity of this compound?

A: Standard assays include:

  • Broth microdilution : Determines minimum inhibitory concentrations (MICs) against bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans) .
  • Molecular docking : Predicts binding affinity to targets like dihydrofolate reductase or fungal lanosterol demethylase .
  • ADMET profiling : Assesses pharmacokinetic properties (e.g., LogP for lipophilicity) .

Q. Q6: How do structural modifications (e.g., substituent variation) influence bioactivity?

A: SAR studies on triazole derivatives show:

  • Cyclohexyl groups : Enhance lipophilicity, improving membrane permeability .
  • Thiol (-SH) vs. sulfanyl (-S-R) : Free -SH groups increase metal-chelating ability, relevant for enzyme inhibition .
  • Phenol substituents : Electron-withdrawing groups (e.g., -NO₂) enhance antibacterial potency but may reduce solubility .

Advanced Analytical and Computational Approaches

Q. Q7: How are hybrid experimental-computational workflows applied to study reactivity?

A: Integrated workflows combine:

  • DFT-based mechanistic studies : To model reaction pathways (e.g., cyclocondensation transition states) .
  • Spectroelectrochemistry : Correlates redox behavior with biological activity (e.g., antioxidant potential) .
  • Molecular dynamics simulations : Predicts stability in biological matrices .

Q. Q8: What challenges arise in crystallographic refinement of this compound, and how are they addressed?

A: Challenges include disordered solvent molecules or cyclohexyl ring conformers. Solutions involve:

  • SHELXL refinement : Uses constraints for disordered atoms and anisotropic displacement parameters .
  • Twinned data analysis : For crystals with non-merohedral twinning .

Data Reproducibility and Validation

Q. Q9: How can researchers ensure reproducibility in biological activity assays?

A: Critical steps include:

  • Standardized protocols : Follow CLSI guidelines for MIC assays .
  • Positive controls : Use reference drugs (e.g., ciprofloxacin for bacteria) .
  • Triplicate experiments : Statistical validation (e.g., ANOVA with p < 0.05) .

Q. Q10: What databases or resources provide reliable structural or spectral data for this compound?

A: Authoritative sources include:

  • Cambridge Structural Database (CSD) : For XRD data (e.g., CCDC-1441403) .
  • PubChem : Validates molecular descriptors (e.g., InChIKey, canonical SMILES) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.